Turosteride
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Overview
Description
Preparation Methods
The synthesis of Turosteride involves several steps:
Starting Material: The synthesis begins with 3-hydroxy-5-androstene-17-beta-carbonyl.
Intermediate Formation: The intermediate is formed by reacting the starting material with iodine and pyridine, followed by treatment with sodium methoxide and methanol.
Final Product: The final product, this compound, is obtained through further chemical modifications and purification steps.
Chemical Reactions Analysis
Turosteride undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Turosteride has several scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the inhibition of 5-alpha-reductase.
Biology: In biological research, this compound is used to investigate the role of 5-alpha-reductase in various physiological processes.
Mechanism of Action
Turosteride exerts its effects by selectively inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, leading to decreased androgenic activity . This mechanism is particularly useful in conditions like benign prostatic hyperplasia, where excessive DHT levels contribute to disease progression .
Comparison with Similar Compounds
Turosteride is similar to other 5-alpha-reductase inhibitors, such as finasteride and dutasteride. this compound is unique in its high selectivity for the type II isoform of 5-alpha-reductase . This selectivity makes it more effective in targeting specific tissues where the type II isoform is predominant.
Similar Compounds
Finasteride: Another selective inhibitor of 5-alpha-reductase, used in the treatment of benign prostatic hyperplasia and male pattern baldness.
Dutasteride: A dual inhibitor of both type I and type II isoforms of 5-alpha-reductase, used for similar indications as finasteride.
This compound’s unique selectivity profile and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
137099-09-3 |
---|---|
Molecular Formula |
C27H45N3O3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1 |
InChI Key |
WMPQMBUXZHMEFZ-YJPJVVPASA-N |
Isomeric SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C |
SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Synonyms |
1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea FCE 26073 FCE-26073 turosteride |
Origin of Product |
United States |
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